Hydnocarpin
Overview
Description
Hydnocarpin is a natural product found in Lonicera japonica and Verbascum sinaiticum with data available.
Biochemical Analysis
Biochemical Properties
Hydnocarpin plays a significant role in various biochemical reactions. It exhibits moderate cytotoxicity against cancer cells and potentiates the anticancer activity of other compounds such as vincristine . This compound interacts with several biomolecules, including enzymes and proteins, to exert its effects. For instance, it has been reported to enhance the antimicrobial activity of norfloxacin by inhibiting efflux pumps in bacterial cells . Additionally, this compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Cellular Effects
This compound influences various cellular processes and functions. In cancer cells, this compound induces apoptosis and inhibits cell proliferation by modulating cell signaling pathways . It affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. Furthermore, this compound impacts cellular metabolism by reducing the production of reactive oxygen species and enhancing the activity of antioxidant enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. This compound binds to efflux pump proteins in bacterial cells, inhibiting their function and enhancing the efficacy of antimicrobial agents . In cancer cells, this compound interacts with signaling molecules, leading to the activation of apoptotic pathways and inhibition of cell proliferation . Additionally, this compound modulates gene expression by binding to transcription factors and influencing their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation . Long-term studies have shown that this compound maintains its anticancer and antimicrobial properties, although its potency may diminish with extended exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects without significant toxicity . At higher doses, this compound may cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and detoxification . This compound also affects metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . These interactions contribute to its overall pharmacokinetic profile and therapeutic effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It accumulates in certain tissues, such as the liver and kidneys, where it exerts its therapeutic effects . The localization of this compound within cells is influenced by its interaction with cellular transporters and binding proteins .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation, may influence its targeting to specific cellular compartments . These modifications and interactions contribute to this compound’s overall biological activity .
Properties
IUPAC Name |
5,7-dihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O9/c1-31-20-7-13(2-4-15(20)28)25-23(11-26)33-21-6-12(3-5-18(21)34-25)19-10-17(30)24-16(29)8-14(27)9-22(24)32-19/h2-10,23,25-29H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMICSFNNFDNGEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4=CC(=O)C5=C(C=C(C=C5O4)O)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50965736 | |
Record name | 5,7-Dihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50965736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51419-48-8 | |
Record name | Hydnocarpin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051419488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,7-Dihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50965736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does hydnocarpin exert its anti-cancer effects?
A1: Research suggests several mechanisms contribute to this compound's anti-cancer activity:
- Inhibition of Wnt/β-catenin signaling: this compound has been shown to inhibit the Wnt/β-catenin signaling pathway, crucial for cell proliferation and often dysregulated in cancer. [, ] It achieves this by increasing axin protein levels, a negative regulator of β-catenin. This leads to increased β-catenin destruction complex formation and phosphorylation, ultimately suppressing the pathway's oncogenic activity. []
- Induction of autophagy-dependent ferroptosis: In T-cell acute lymphoblastic leukemia (T-ALL) cells, this compound induced both autophagy and ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. [] Inhibiting autophagy partially rescued the cells from this compound-induced apoptosis, suggesting autophagy enhances the compound's efficacy. []
- CNOT4-mediated ubiquitination and degradation of YAP: this compound was found to inhibit the malignant progression of triple-negative breast cancer by promoting the ubiquitination and degradation of Yes-associated protein (YAP). [] This process is mediated by the E3 ubiquitin ligase Ccr4-not transcription complex subunit 4 (CNOT4) and leads to the suppression of YAP target genes involved in cell proliferation and metastasis. []
Q2: Does this compound affect glucose metabolism?
A: this compound demonstrates α-glucosidase and N-acetyl-β-D-glucosaminidase inhibitory activities, albeit weaker than luteolin, another compound found alongside this compound in certain plant extracts. These enzymes play roles in carbohydrate metabolism, suggesting a potential mechanism for this compound's anti-diabetic effects observed in traditional medicine. [, ]
Q3: Does this compound interact with any specific proteins?
A: Beyond its anti-cancer targets, this compound has demonstrated inhibitory activity against Staphylococcus aureus multidrug resistance efflux pump NorA. [] This suggests a potential for this compound and its derivatives to act as adjuvants in antibiotic therapy. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C21H20O6 and a molecular weight of 368.38 g/mol.
Q5: Are there any spectroscopic data available for this compound?
A: Yes, spectroscopic data including 1H NMR, 13C NMR, IR, and mass spectrometry have been extensively used to characterize this compound and its derivatives. [, , , , , ]
Q6: How do structural modifications of this compound affect its activity?
A: Modifications to the core structure of this compound influence its biological activity. For instance, 5,7,20-O-trimethylsilybins, analogs of this compound, displayed selective antiproliferative activity against androgen receptor-positive prostate cancer cells (LNCaP) compared to androgen receptor-negative cells (PC-3 and DU145). [] Furthermore, (10R,11R) derivatives of 5,7,20-O-trimethylsilybins (silybin A series) exhibited greater potency in suppressing LNCaP cell proliferation compared to their (10S,11S) counterparts (silybin B series). []
Q7: Can this compound's structure be modified to improve its properties?
A: Yes, research indicates that modifications to this compound can enhance its therapeutic potential. Appending a guanidinium-rich poly(propylene imine) dendron (G8) to this compound (Hy) resulted in a hybrid construct (Hy–G8) with superior and preferential cytotoxicity towards cancer cells compared to Hy alone. [, ] This modification enhanced the compound's apoptotic activity and anti-metastatic properties. [, ]
Q8: What analytical methods are used to quantify this compound?
A: High-performance liquid chromatography (HPLC) coupled with various detection methods, particularly UV detection, has been widely employed for the quantification of this compound in both in vitro and in vivo studies. [, ]
Q9: What is the evidence for this compound's anticancer activity?
A9: this compound has demonstrated significant anti-proliferative activity against various cancer cell lines in vitro, including:
- Lung cancer: A549 cells []
- Cervical cancer: HeLa cells []
- Breast cancer: MCF-7 cells [, , ], MDA-MB-231 cells [], and MDA-MB-436 cells []
- T-cell acute lymphoblastic leukemia: Jurkat and Molt-4 cells []
- Ovarian cancer: A2780 cells []
Q10: Has this compound been tested in animal models of disease?
A: Yes, this compound demonstrated potent hypolipidemic activity in mice, effectively reducing both serum cholesterol and triglyceride levels. [] Additionally, this compound exhibited good anti-inflammatory and anti-neoplastic activity in vivo in mouse models. []
Q11: How stable is this compound under various conditions?
A: While specific studies detailing this compound's stability profile are limited within the provided research, one study successfully developed and validated an HPLC method to analyze this compound encapsulated in nanomicelles. [] This suggests the potential of nanoformulations to enhance this compound's stability and bioavailability, facilitating its therapeutic application.
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